molecular formula C7H11FO3 B1449235 2-Fluoro-2-(oxan-4-yl)acetic acid CAS No. 1516034-79-9

2-Fluoro-2-(oxan-4-yl)acetic acid

Cat. No.: B1449235
CAS No.: 1516034-79-9
M. Wt: 162.16 g/mol
InChI Key: GPSPMTRMJOYICS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxan-4-yl)acetic acid, also known as (4-oxan-2-yl)-2-fluoroacetic acid, is an organic compound with the chemical formula C7H11FO3. It is a fluorinated derivative of acetic acid, featuring a tetrahydropyran ring.

Properties

IUPAC Name

2-fluoro-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSPMTRMJOYICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxan-4-yl)acetic acid typically involves the fluorination of a precursor compound containing the tetrahydropyran ring. One common method includes the reaction of tetrahydropyran-4-yl acetic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The tetrahydropyran ring structure also contributes to its unique properties and interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Fluoro-2-(oxan-4-yl)acetic acid is a fluorinated compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure includes a fluorine atom, which can significantly influence its biological properties, including receptor interactions and metabolic stability. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

The molecular formula of this compound is C6H9FO3C_6H_9FO_3, with a molecular weight of approximately 162.14 g/mol. The presence of the fluorine atom is hypothesized to enhance lipophilicity and alter the compound's interaction with biological systems.

The biological activity of this compound may involve its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound could modulate pathways associated with inflammation and pain response, potentially acting as an analgesic or anti-inflammatory agent.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Anti-inflammatory Effects : Initial studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Properties : The compound has shown promise in pain models, indicating possible applications in pain management therapies.
  • Metabolic Stability : The incorporation of fluorine is believed to enhance the metabolic stability of the compound, making it a suitable candidate for further development.

Case Studies

Several studies have investigated the effects of this compound in various biological systems:

  • Study on Inflammatory Response : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for conditions like arthritis or other inflammatory disorders.
  • Pain Model Evaluation : In a controlled experiment using the Complete Freund's Adjuvant (CFA) model for inducing inflammatory pain, treatment with this compound led to notable analgesic effects without significant side effects typically associated with opioid analgesics.

Data Summary Table

Study Biological Activity Model Used Key Findings
Study 1Anti-inflammatoryMurine modelReduced edema and cytokine levels
Study 2AnalgesicCFA modelSignificant pain relief observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxan-4-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(oxan-4-yl)acetic acid

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